
N,N'-(Iminobis(ethyleneiminoethylene))bismyristamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide: is a synthetic compound with the molecular formula C36H75N5O2 . It is characterized by its complex structure, which includes multiple ethylene and amide groups. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide typically involves the reaction of ethylene diamine with myristic acid under controlled conditions. The process includes several steps:
Initial Reaction: Ethylene diamine reacts with myristic acid to form an intermediate compound.
Intermediate Formation: The intermediate compound undergoes further reactions with additional ethylene diamine and myristic acid to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide is scaled up using large reactors and automated systems. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification methods ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction can produce reduced amide derivatives .
Scientific Research Applications
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-aminoethyl)ethylenediamine: Similar in structure but lacks the myristamide groups.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Contains hydroxyl groups instead of amide groups.
N,N’-Bis(2-methylaminoethyl)ethylenediamine: Features methylamino groups instead of ethylene groups.
Uniqueness
N,N’-(Iminobis(ethyleneiminoethylene))bismyristamide is unique due to its specific combination of ethylene and myristamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
94023-35-5 |
|---|---|
Molecular Formula |
C36H71N5O2 |
Molecular Weight |
606.0 g/mol |
IUPAC Name |
N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(tetradecanoylamino)ethyl]amino]ethyl]tetradecanamide |
InChI |
InChI=1S/C36H71N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(42)37-31-33(40-27-28-40)39-34(41-29-30-41)32-38-36(43)26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,39H,3-32H2,1-2H3,(H,37,42)(H,38,43) |
InChI Key |
DJAOCVYKCTXFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCC)N1CC1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




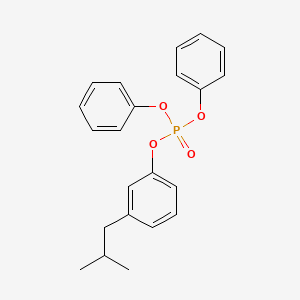
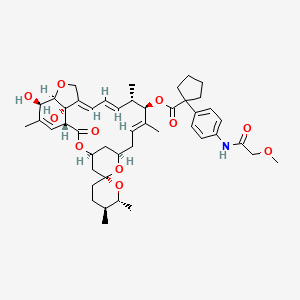
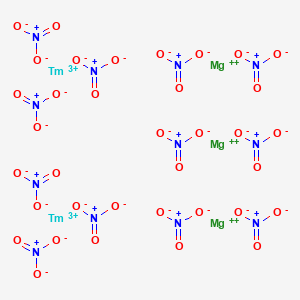
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
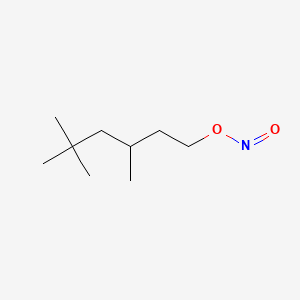
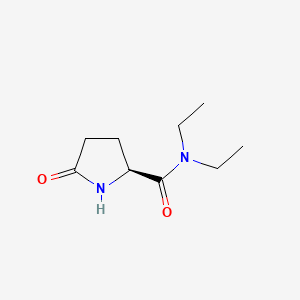



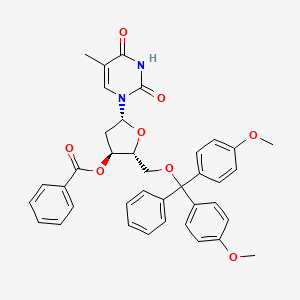
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12662850.png)

